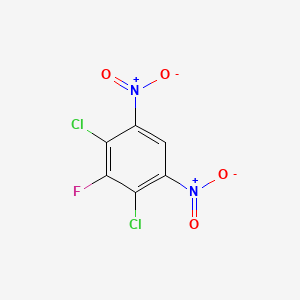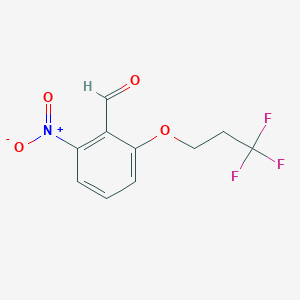
4-(Oxetan-3-yloxy)benzaldehyde
Übersicht
Beschreibung
4-(Oxetan-3-yloxy)benzaldehyde is a chemical compound characterized by the presence of an oxetane ring attached to a benzaldehyde moiety. The oxetane ring, a four-membered cyclic ether, is known for its strained structure, which imparts unique reactivity and stability properties to the compound.
Safety and Hazards
Zukünftige Richtungen
Oxetane derivatives have potential applications in scientific research due to their unique properties. They are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances . Therefore, further investigations into the synthesis and properties of “4-(Oxetan-3-yloxy)-benzaldehyde” could be beneficial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde group. One common method involves the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl) oxetan-3-yl) methanol. This intermediate is then reacted with phenols to yield 3-(aryloxymethyl) oxetan-3-yl) methanol, which can be further oxidized to form the desired benzaldehyde derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Oxetan-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the oxetane ring under mild conditions.
Major Products:
Oxidation: Formation of 4-(Oxetan-3-yloxy)-benzoic acid.
Reduction: Formation of 4-(Oxetan-3-yloxy)-benzyl alcohol.
Substitution: Formation of various substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Oxetan-3-yloxy)benzaldehyde has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 4-(Oxetan-3-yloxy)benzaldehyde involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-(Oxetan-3-yloxy)-phenyl]-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-(4-Substitutedaryloxymethyl) oxetan-3-ylamines: Compounds with similar oxetane rings but different substituents.
Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
4-(oxetan-3-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHYLUWWYESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


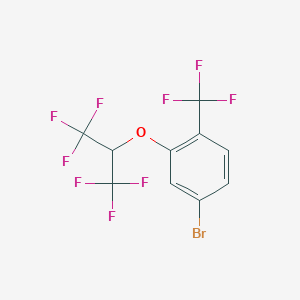
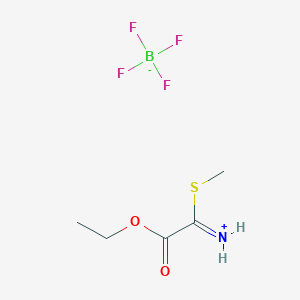
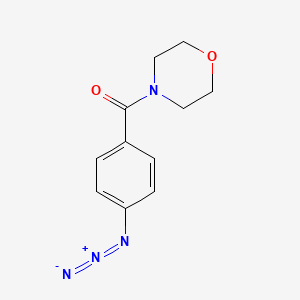
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

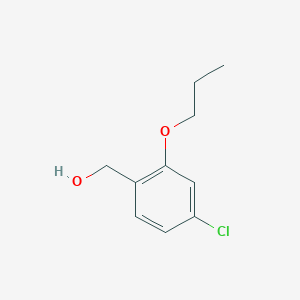
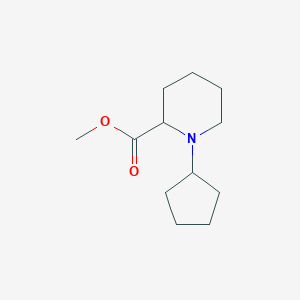
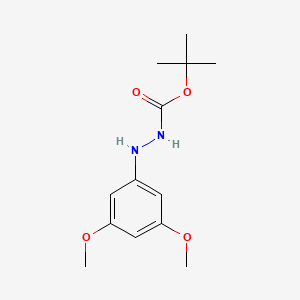
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)
